molecular formula C8H11NO2 B2874179 1-(6-Methoxypyridin-2-yl)ethanol CAS No. 925417-04-5

1-(6-Methoxypyridin-2-yl)ethanol

Cat. No. B2874179
CAS RN: 925417-04-5
M. Wt: 153.181
InChI Key: IFPVRGLUSHTEFJ-UHFFFAOYSA-N
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Description

“1-(6-Methoxypyridin-2-yl)ethanol” is a chemical compound that appears as a pale-yellow to yellow-brown sticky oil to semi-solid . Its molecular formula is C8H11NO2 .


Synthesis Analysis

The synthesis of “1-(6-Methoxypyridin-2-yl)ethanol” or similar compounds often involves complex chemical reactions . For instance, ethanol synthesis in cyanobacteria has been achieved by assembling a pathway consisting of pyruvate decarboxylase and alcohol dehydrogenase II . Another approach involves the conversion of syngas to ethanol, which is considered environmentally friendly and economical .


Physical And Chemical Properties Analysis

“1-(6-Methoxypyridin-2-yl)ethanol” is a pale-yellow to yellow-brown sticky oil to semi-solid . Detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require further experimental determination.

Scientific Research Applications

Electronic and Vibrational Spectra Studies

  • Electronic Absorption and Luminescence Spectra : Research on 2-methoxypyridine, closely related to 1-(6-Methoxypyridin-2-yl)ethanol, has explored its electronic absorption spectrum in both vapor and solution phases. The studies include luminescence spectra of 2-methoxypyridine in ethanol at low temperatures. This research provides insights into the compound's oscillator strength and excited state dipole moments (Medhi, 1987).

Tautomerism and Structure Analysis

  • Tautomerism and Predominant Structures : Investigations into the structure of hydroxypyridines, which include derivatives of 2-methoxypyridine, offer insights into their predominant tautomeric structures. This is crucial for understanding the chemical behavior of these compounds in various solvents (Hertog & Buurman, 2010).

Thermo-Solvatochromism in Aqueous Alcohols

  • Effect of Molecular Structures on Solvatochromism : Thermo-solvatochromism studies involve understanding how temperature changes affect the solvatochromic behavior of compounds like 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)-1-phenolate in mixtures of water with various alcohols. These studies help understand the solvent-exchange dynamics and the influence of temperature on the solvation properties (Antonious, Tada, & Seoud, 2002).

Protective Group for Carboxylic Acids

  • Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids. This is significant in polymer chemistry, where it can be selectively removed after polymerization, showcasing its stability under various conditions and its potential for widespread use in polymer applications (Elladiou & Patrickios, 2012).

Photophysical Properties

  • Solvatochromism and Photophysical Behavior : Studies have been conducted on compounds like 4-methoxy-N-methyl-1,8-naphthalimide, which exhibit considerable solvatochromism. These studies are crucial for understanding how different solvents influence the photophysical properties of such compounds (Demets et al., 2006).

properties

IUPAC Name

1-(6-methoxypyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPVRGLUSHTEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyridin-2-yl)ethanol

CAS RN

925417-04-5
Record name 1-(6-methoxypyridin-2-yl)ethanol
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